REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[CH3:6][Si:7]([CH3:21])([CH3:20])[CH2:8][CH2:9][O:10][C:11]([CH:13]1[CH2:18][CH2:17][CH2:16][C:15](=O)[CH2:14]1)=[O:12]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[C:11]([O-:12])(=[O:10])[CH3:13].[CH3:6][Si:7]([CH3:21])([CH3:20])[CH2:8][CH2:9][O:10][C:11]([CH:13]1[CH2:18][CH2:17][CH2:16][C:15](=[CH2:1])[CH2:14]1)=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.02 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
3-oxo-cyclohexanecarboxylic acid 2-trimethylsilanyl-ethyl ester
|
Quantity
|
3.41 mg
|
Type
|
reactant
|
Smiles
|
C[Si](CCOC(=O)C1CC(CCC1)=O)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min at −10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the yellow slurry was cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 10 min at −78° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the dry ice/acetone bath was removed
|
Type
|
STIRRING
|
Details
|
the heterogeneous mixture was stirred for 3 h, during which time the solution
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
The heterogeneous mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed with 99:1, 49:1, 24:1, and 23:2 hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOC(=O)C1CC(CCC1)=C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.38 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |